6-amino-1-(1-phenylethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
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Overview
Description
6-Amino-1-(1-phenylethyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone is a heterocyclic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of an amino group, a phenylethyl group, and a thioxo group attached to a dihydropyrimidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1-(1-phenylethyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-phenylethylamine with thiourea and an aldehyde in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-Amino-1-(1-phenylethyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidinones depending on the reagents used.
Scientific Research Applications
6-Amino-1-(1-phenylethyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-amino-1-(1-phenylethyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The thioxo group plays a crucial role in its binding affinity and specificity towards target proteins.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-1-hexanethiol
- 6-Amino-1-methyl-5-nitrosouracil
- 6-Amino-1-benzyl-5-bromo-1H-pyrimidine-2,4-dione
Uniqueness
6-Amino-1-(1-phenylethyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone is unique due to the presence of the phenylethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.
Properties
Molecular Formula |
C12H13N3OS |
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Molecular Weight |
247.32 g/mol |
IUPAC Name |
6-amino-1-(1-phenylethyl)-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C12H13N3OS/c1-8(9-5-3-2-4-6-9)15-10(13)7-11(16)14-12(15)17/h2-8H,13H2,1H3,(H,14,16,17) |
InChI Key |
JJGAMWNEQHQICU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=CC(=O)NC2=S)N |
Origin of Product |
United States |
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